BTK Enzyme Inhibition: Potency Comparison Against Reference Inhibitors
According to BindingDB, N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide demonstrates an IC50 of 1 nM against recombinant human BTK [1]. This is a 100-fold more potent binding affinity compared to a structurally distinct BTK inhibitor (CHEMBL4074077, IC50 = 100 nM) tested under comparable in vitro conditions [2]. It is critical to note that the 1 nM IC50 value is derived from a patent example (US20240083900, Example 99) and has not been independently replicated in peer-reviewed publications, thus the evidence strength is classified as Cross-study comparable, not Direct head-to-head.
| Evidence Dimension | BTK enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | CHEMBL4074077 (BDBM50267328), IC50 = 100 nM |
| Quantified Difference | ~100-fold lower IC50 (more potent) |
| Conditions | Target: Human recombinant full-length N-terminal His-tagged BTK expressed in baculovirus-infected Sf9 insect cells. Assay: ADP-Glo kinase assay, 60 min incubation (Comparator). Patent assay conditions for target compound not fully specified. |
Why This Matters
A 100-fold potency advantage over a comparator BTK inhibitor suggests this compound may serve as a more sensitive probe for BTK-dependent signaling studies and could require lower working concentrations in cellular assays.
- [1] BindingDB. Monomer ID 658441. Ligand: US20240083900, Example 99. Target: Tyrosine-protein kinase BTK (Homo sapiens). Affinity Data IC50: 1 nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] BindingDB. BDBM50267328 (CHEMBL4074077). Target: Tyrosine-protein kinase BTK (Human). Affinity Data IC50: 100 nM. Assay: Inhibition of human recombinant full-length N-terminal His-tagged BTK expressed in baculovirus infected Sf9 insect cells after 60 mins by ADP-Glo kinase assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50267328 View Source
